molecular formula C20H13FO3S B2530862 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 329702-33-2

4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate

Cat. No.: B2530862
CAS No.: 329702-33-2
M. Wt: 352.38
InChI Key: HBIOYQKGDGYFBQ-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate (CAS Number: 329702-33-2) is a synthetic chalcone derivative with a molecular formula of C20H13FO3S and a molecular weight of 352.38 g/mol . This compound is characterized by its specific E-configuration around the alkene bond in the propenoyl linker, a structural feature common in chalcones that is often critical for their biological activity. The molecular structure integrates a 4-fluorophenyl ring, a thiophene-2-carboxylate group, and a conjugated carbonyl system, which together create a rigid, planar framework of interest in medicinal chemistry and drug discovery research. Chalcone scaffolds, like this one, are extensively investigated in scientific research for their potential as privileged structures in the development of novel therapeutic agents. Recent studies highlight that chalcone-coumarin hybrids and related compounds are promising scaffolds for designing selective inhibitors of cancer-associated carbonic anhydrase isoforms (CA IX and XII), which are important targets in oncology . The presence of the fluorophenyl moiety can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, while the thiophene ring is a common heterocycle in pharmaceuticals that can engage in various intermolecular interactions. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FO3S/c21-16-8-3-14(4-9-16)5-12-18(22)15-6-10-17(11-7-15)24-20(23)19-2-1-13-25-19/h1-13H/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIOYQKGDGYFBQ-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate typically involves the following steps:

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structure–Activity Relationships (SAR)

Chalcone derivatives with modifications on Rings A and B have been systematically explored for SAR (Table 1). Key findings from recent studies include:

Table 1: Comparative SAR of Selected Chalcone Derivatives

Compound Name Ring A Substituents Ring B Substituents IC₅₀ (μM) Key Observations Reference
Cardamonin 2,4-dihydroxyphenyl Unsubstituted phenyl 4.35 Highest activity in non-piperazine group
2j ((E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) 4-Bromo-2-hydroxy-5-iodophenyl 4-Fluorophenyl 4.70 Bromine (electronegative) enhances activity
2h ((E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone) 4-Chloro-2-hydroxy-5-iodophenyl 4-Methoxyphenyl 13.82 Methoxy reduces activity vs. 2j
4-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]phenyl benzoate 4-Benzoyloxy phenyl 4-Methoxyphenyl N/A Methoxy may lower potency (inferred)
Target Compound 4-(Thiophene-2-carboxylate) phenyl 4-Fluorophenyl N/A Thiophene ester introduces π-deficient character
Key Observations:
  • Electronegativity and Activity : Fluorine (e.g., 2j) and bromine substituents correlate with lower IC₅₀ values, while methoxy groups (e.g., 2h, 2p) reduce potency due to decreased electronegativity .
  • Thiophene vs. Phenyl Esters: The thiophene-2-carboxylate in the target compound may alter electronic properties compared to phenyl esters (e.g., 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate). Thiophene’s π-deficient nature could influence charge distribution and intermolecular interactions .

Crystallographic and Conformational Analysis

Crystal structures of analogous chalcones reveal insights into planarity and packing (Table 2):

Table 2: Crystallographic Data for Selected Chalcones

Compound Name Dihedral Angle (Ring A–Ring B) Crystal System Space Group Reference
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one 7.14°–56.26° Varied Varied
4-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]phenyl benzoate Not reported Monoclinic P21/c
Target Compound Not reported Unknown Unknown
Key Observations:
  • Crystal Packing: The monoclinic P21/c space group observed in 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate suggests similar packing trends for methoxy-substituted chalcones .

Biological Activity

4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate, with the molecular formula C20H13FO3S and a molecular weight of 352.39 g/mol, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

The compound is synthesized through a series of reactions involving starting materials such as 4-fluorobenzaldehyde and thiophene-2-carboxylic acid. Key steps include condensation reactions to form an enone intermediate followed by esterification to yield the final product. The compound's structure features a thiophene ring, which is critical for its biological activity due to its aromatic properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications. The following sections summarize key findings from various studies.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to interact with tubulin, similar to known anticancer agents like colchicine. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • In Vitro Studies :
    • In studies involving Hep3B (hepatocellular carcinoma) cell lines, the compound demonstrated an IC50 value of approximately 23 μM, indicating potent antiproliferative effects .
    • Flow cytometry analyses revealed that treatment with the compound resulted in significant G2/M phase cell cycle arrest, suggesting its potential as an antitumor agent .
  • In Vivo Studies :
    • In animal models, the compound significantly inhibited tumor growth compared to controls, reducing tumor mass by 54% when administered alongside standard chemotherapy agents .

Other Biological Activities

Beyond anticancer properties, preliminary studies suggest potential antimicrobial activities. The compound's unique structure may allow it to target various biological pathways, although further research is necessary to elucidate these effects fully.

Comparative Analysis

To contextualize the biological activity of this compound, it is helpful to compare it with other similar compounds:

Compound NameStructureIC50 (μM)Activity
Compound ASimilar to CA-45.46High anticancer activity
Compound BRelated thiophene derivative12.58Moderate anticancer activity
This compoundC20H13FO3S23Significant antiproliferative effect

Case Studies

  • Study on Hep3B Cells : A study highlighted that compounds similar to this compound showed comparable interactions with tubulin, emphasizing the importance of structural modifications in enhancing anticancer efficacy .
  • Apoptosis Induction : Another investigation into apoptosis induction revealed that this compound effectively prompted cell death pathways in MCF-7 breast cancer cells, further supporting its therapeutic potential .

Q & A

Q. What are the established synthetic routes for 4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Knoevenagel condensation : To form the α,β-unsaturated ketone (prop-2-enoyl) moiety.
  • Esterification : Coupling the thiophene-2-carboxylate group to the phenolic oxygen via Mitsunobu or Steglich conditions .
  • Protection/deprotection strategies : For reactive functional groups (e.g., using tert-butyloxycarbonyl [Boc] groups) to prevent side reactions .

Q. Key considerations :

  • Solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps).
  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

Technique Purpose Example Data
NMR Confirm regiochemistry and purity1H^1H NMR: δ 7.8–8.2 ppm (vinyl protons, E-configuration)
HPLC-MS Assess purity and molecular weight[M+H]+^+ peak at m/z 423.1
X-ray crystallography Resolve stereochemical ambiguitiesCrystallographic data for E-configuration validation
TLC Monitor reaction progressRf = 0.5 (hexane:EtOAc, 7:3)

Q. What are the common chemical reactions involving this compound?

The compound undergoes reactions typical of its functional groups:

  • Hydrolysis : The ester group reacts with strong acids/bases (e.g., NaOH/EtOH) to form carboxylic acids .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a saturated chain .
  • Electrophilic substitution : Thiophene reacts with nitrating agents (HNO₃/H₂SO₄) at the 5-position .

Reaction optimization : Adjust solvent (e.g., THF for hydrolysis) and temperature (60–80°C for nitro-group introduction) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Parameter Optimization Strategy Example
Temperature Higher temps (80–100°C) for condensation steps; lower temps (0–5°C) for sensitive intermediates .Knoevenagel condensation at 90°C improves enoyl formation yield by 25% .
Catalysts Use Lewis acids (e.g., ZnCl₂) for regioselective esterification .ZnCl₂ increases coupling efficiency from 60% to 85% .
Solvent Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .DMSO reduces side-product formation during thiophene coupling .

Data-driven approach : Use design of experiments (DoE) to statistically validate optimal conditions .

Q. How to resolve discrepancies in spectral data during characterization?

  • Scenario : Conflicting 1H^1H NMR signals for vinyl protons.
  • Solution :
    • Decouple stereochemistry : Compare experimental data with computational predictions (DFT calculations) .
    • Cross-validate with IR : Confirm carbonyl stretching frequencies (1680–1720 cm⁻¹) .
    • Repeat under inert conditions : Eliminate oxidation artifacts (e.g., use argon atmosphere) .

Example : Discrepant 13C^{13}C NMR signals for the thiophene ring were resolved by X-ray crystallography, confirming C–S bond orientation .

Q. How to design interaction studies to explore biological mechanisms?

  • Target selection : Prioritize enzymes with conserved binding pockets (e.g., kinases, cytochrome P450) .
  • Assay design :
    • Surface plasmon resonance (SPR) : Measure binding affinity (KD) in real-time .
    • Molecular docking : Use AutoDock Vina to predict binding modes of the fluorophenyl group .
  • Controls : Include structurally analogous compounds (e.g., 4-phenylthiophene derivatives) to isolate functional group contributions .

Data interpretation : Correlate binding affinity (nM range) with in vitro activity (IC₅₀) to validate target engagement .

Q. How does the E-configuration influence reactivity and bioactivity?

  • Reactivity : The E-configuration stabilizes the conjugated system, enhancing electrophilicity at the β-carbon for nucleophilic attacks .
  • Bioactivity : The planar structure improves π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition) .
  • Comparison with Z-isomer : The Z-isomer shows 10-fold lower binding affinity due to steric clashes in docking simulations .

Q. What strategies address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without denaturing proteins .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability .

Validation : Compare logP values (experimental vs. predicted) to optimize derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.